molecular formula C23H25NO2S B7467256 N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide

N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide

Cat. No.: B7467256
M. Wt: 379.5 g/mol
InChI Key: YNNYIDLFWZZKTM-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring substituted with two benzyl groups and three methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with dibenzylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its sulfonamide structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, including antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    N,N-dibenzylbenzenesulfonamide: Lacks the methyl groups on the benzene ring.

    2,4,5-trimethylbenzenesulfonamide: Lacks the benzyl groups.

    N,N-dimethyl-2,4,5-trimethylbenzenesulfonamide: Has methyl groups instead of benzyl groups.

Uniqueness

N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance its ability to interact with biological targets and improve its solubility and stability.

Properties

IUPAC Name

N,N-dibenzyl-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2S/c1-18-14-20(3)23(15-19(18)2)27(25,26)24(16-21-10-6-4-7-11-21)17-22-12-8-5-9-13-22/h4-15H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNYIDLFWZZKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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